molecular formula C22H19N3O2S2 B3473528 2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3473528
M. Wt: 421.5 g/mol
InChI Key: HXSRQIPETILYNQ-UHFFFAOYSA-N
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Description

2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a benzyl group at the 3-position, a 4-methylphenyl substituent at the 5-position, and a sulfanyl acetamide moiety at the 2-position. Thienopyrimidines are a class of heterocyclic compounds known for their diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-[3-benzyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-14-7-9-16(10-8-14)17-12-28-20-19(17)21(27)25(11-15-5-3-2-4-6-15)22(24-20)29-13-18(23)26/h2-10,12H,11,13H2,1H3,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSRQIPETILYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Mechanism of Action

The mechanism of action of 2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity and Solubility The target compound’s 3-benzyl and 5-(4-methylphenyl) groups likely increase lipophilicity compared to the 3-(4-methoxyphenyl) analog in , which benefits from the polar methoxy group. This difference may influence pharmacokinetic properties such as membrane permeability and metabolic stability. The carboxamide derivative in exhibits reduced metabolic stability, possibly due to the unprotected amino group, whereas the acetamide moiety in the target compound may offer better resistance to enzymatic degradation.

However, the target compound’s benzyl group may alter receptor specificity.

Molecular Weight and Complexity

  • The target compound (MW ~435.6 g/mol) is smaller than the pyrido[4,3-d]pyrimidin derivative (MW ~693.5 g/mol) in , which may improve bioavailability.

Research Findings and Mechanistic Insights

  • Receptor Binding: Thienopyrimidines often target kinases or chemokine receptors. For example, CXCR3 ligands like IP-10 (discussed in ) exhibit upregulated binding in ischemic stroke models.
  • Synthetic Accessibility: The synthesis of 3-amino-thienopyrimidines (as in ) typically involves cyclization of thiourea intermediates, whereas the target compound’s benzyl and acetamide groups may require additional protection/deprotection steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-Benzyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

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